molecular formula C16H13N3O B8473815 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No. B8473815
M. Wt: 263.29 g/mol
InChI Key: QSQPSRSFSVAKEH-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

A solution of 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carbonitrile (3.82 g, 14.5 mmol, STEP 3) and potassium hydroxide (85%, 10.2 g, 15.4 mmol) in ethylene glycol (50 mL) was heated to 170° C. for 20 minutes in the microwave synthesizer (Biotage, Emrys Optimizer). After cooling to room temperature, the mixture was acidified with 2M hydrochloric acid aqueous solution (pH=3). The precipitated solid was collected by filtration to afford the title compound as a white solid (3.83 g, 93%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=C(C#N)[CH:9]=[C:10]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:4]=2[N:3]=1.[OH-:21].[K+].Cl.[CH2:24]([OH:27])[CH2:25]O>>[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[C:25]([C:24]([OH:27])=[O:21])[CH:9]=[C:10]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
CC1=NC2=C(N1)C=C(C=C2OCC2=CC=CC=C2)C#N
Name
Quantity
10.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1)C=C(C=C2OCC2=CC=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.83 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.